2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethanone
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Overview
Description
2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of benzofuran, triazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and indole intermediates, followed by the formation of the triazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and ultimately resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
- 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-CHLORO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from similar compounds. For example, the presence of the bromine atom in the indole moiety may enhance its biological activity compared to its chloro or methyl analogs.
Properties
Molecular Formula |
C22H19BrN4O2S |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-bromo-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C22H19BrN4O2S/c1-2-26-21(19-12-15-5-3-4-6-18(15)29-19)24-25-22(26)30-13-20(28)27-10-9-14-11-16(23)7-8-17(14)27/h3-8,11-12H,2,9-10,13H2,1H3 |
InChI Key |
BTEBXYWORBAFHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC3=C2C=CC(=C3)Br)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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